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2-(1-Aminocyclobutyl)acetamide

Cat. No.: B12280364
M. Wt: 128.17 g/mol
InChI Key: JJENLBXBQJYLIH-UHFFFAOYSA-N
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Description

Contextualization within Substituted Cyclobutyl Amides and Related Chemical Entities

Substituted cyclobutane (B1203170) rings are gaining considerable attention in drug discovery. researchgate.net The cyclobutane motif, with its inherent ring strain and puckered three-dimensional structure, offers a unique conformational rigidity that can be advantageous for optimizing a molecule's potency, selectivity, and pharmacokinetic profile. researchgate.netchemistryviews.org Unlike more flexible linear or larger cyclic structures, the constrained nature of the cyclobutane ring can help to lock a molecule into a specific orientation, enhancing its interaction with biological targets. chemistryviews.org

The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. nih.govgoogle.com The combination of the cyclobutane scaffold with an acetamide (B32628) side chain in 2-(1-aminocyclobutyl)acetamide provides a bifunctional molecule with reactive sites that can be readily modified to build more elaborate structures. The primary amine on the cyclobutane ring and the amide group offer handles for a variety of chemical transformations.

Significance of the this compound Scaffold in Contemporary Organic and Medicinal Chemistry Research

The primary significance of this compound lies in its role as a key building block or intermediate in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. ontosight.ainih.govchemimpex.comnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. nih.govnih.gov Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. nih.govnih.gov

A notable application of this compound is in the synthesis of pan-PIM kinase inhibitors. ontosight.ai The PIM kinase family (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that are overexpressed in many cancers, making them attractive therapeutic targets. ontosight.ainih.gov In the synthesis of these inhibitors, this compound serves as a crucial amine component that is reacted with a heterocyclic core to construct the final drug candidate.

The table below outlines a general synthetic scheme where this compound is utilized as a key intermediate.

Reactant AReactant BReaction TypeProduct
A substituted heterocyclic compound (e.g., a pyrimidine (B1678525) derivative)This compound Nucleophilic Aromatic SubstitutionA more complex molecule with potential biological activity

This strategic incorporation of the this compound moiety can contribute favorably to the properties of the final compound. The aminocyclobutyl group can influence the molecule's solubility, metabolic stability, and its ability to bind to the target kinase. The three-dimensional nature of the cyclobutane ring can allow for optimal positioning of other functional groups within the kinase's binding pocket, leading to enhanced potency and selectivity.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C6H12N2O acs.org
Molecular Weight 128.17 g/mol
CAS Number 1384510-61-5
Class Substituted Cyclobutyl Amide
Key Functional Groups Primary Amine, Amide, Cyclobutane Ring
Primary Application Synthetic Intermediate in Medicinal Chemistry

The growing body of research and patent literature citing the use of this compound underscores its increasing importance. As chemists continue to explore the chemical space of kinase inhibitors and other therapeutic agents, the demand for unique and versatile building blocks like this compound is expected to rise. Its ability to impart desirable physicochemical and pharmacological properties makes it a valuable tool in the quest for novel and effective medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B12280364 2-(1-Aminocyclobutyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-(1-aminocyclobutyl)acetamide

InChI

InChI=1S/C6H12N2O/c7-5(9)4-6(8)2-1-3-6/h1-4,8H2,(H2,7,9)

InChI Key

JJENLBXBQJYLIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(=O)N)N

Origin of Product

United States

Mechanistic Investigations of Chemical Reactions Involving 2 1 Aminocyclobutyl Acetamide

Reaction Pathways and Intermediates in 2-(1-Aminocyclobutyl)acetamide Synthesis

The synthesis of this compound can be strategically designed through various synthetic routes, often involving key intermediates to construct the core structure. A common and logical pathway involves the hydrolysis of a nitrile precursor, specifically 2-(1-aminocyclobutyl)acetonitrile (B6307106). This method is advantageous as the nitrile group can be converted to a primary amide under controlled conditions.

The synthesis can be envisioned starting from 1-aminocyclobutanecarbonitrile, which is then elaborated. A plausible multi-step synthesis is outlined below:

Formation of a Nitrile Intermediate: A common starting point for related structures is the use of a protected aminocyclobutane derivative. For instance, a protected 3-aminocyclobutanone (B3028992) can undergo reactions to introduce an acetonitrile (B52724) group nih.gov.

Hydrolysis of the Nitrile: The crucial step is the partial hydrolysis of the nitrile group in 2-(1-aminocyclobutyl)acetonitrile to the corresponding primary amide. This reaction can be catalyzed by either acid or base. Under acidic conditions, the reaction proceeds through protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This forms a protonated imidic acid intermediate, which then tautomerizes to the amide . Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation of the resulting anion to yield the amide . Careful control of reaction conditions (temperature, concentration, and reaction time) is essential to prevent further hydrolysis of the amide to the carboxylic acid.

Another potential pathway involves the amidation of the corresponding carboxylic acid, 2-(1-aminocyclobutyl)acetic acid. This would require an initial synthesis of the amino acid, followed by activation of the carboxylic acid group (e.g., conversion to an acyl chloride or using coupling agents) and subsequent reaction with ammonia (B1221849).

A key intermediate in many synthetic routes for related compounds is 2-(3-Aminocyclobutyl)acetonitrile, which serves as a building block for more complex molecules . The synthesis of the target compound likely relies on similar foundational reactions, emphasizing the controlled transformation of functional groups.

Table 1: Plausible Reaction Pathway for this compound Synthesis

StepReaction TypeReactant(s)Key IntermediateProduct
1Nucleophilic Substitution1-(bromomethyl)cyclobutylamine derivative, Cyanide source2-(1-aminocyclobutyl)acetonitrile-
2Partial Hydrolysis2-(1-aminocyclobutyl)acetonitrile, Water (acid or base catalyzed)Imidic acid (acid catalysis)This compound

Mechanistic Aspects of Derivatization Reactions Applied to this compound

The presence of two distinct nucleophilic functional groups, a primary amine and a primary amide, allows for a variety of derivatization reactions. The mechanisms of these reactions are governed by the relative reactivity of these groups.

Silylation Mechanisms of Amine and Amide Groups

Silylation is the process of replacing a labile hydrogen atom, such as those on amine and amide groups, with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group unishivaji.ac.in. This is often done to protect the functional group or to increase the volatility of the compound for analysis.

Silylation of the Amine Group: The primary amine on the cyclobutyl ring is readily silylated. The mechanism of silylation can vary depending on the silylating agent. With chlorotrimethylsilane (B32843) (CTMS), the reaction often proceeds via a bimolecular nucleophilic substitution at the silicon atom (SN2-Si) unishivaji.ac.in. The amine's lone pair of electrons attacks the silicon atom, displacing the chloride leaving group. A base is typically added to neutralize the HCl byproduct.

With hydrosilanes like triethylsilane (Et₃SiH) in the presence of a base such as potassium tert-butoxide (KOtBu), the mechanism is catalytic. The base activates the silane, which then allows for the deprotonation of the amine and subsequent Si-N bond formation researchgate.net.

Silylation of the Amide Group: The primary amide can also undergo silylation, although it is generally less nucleophilic than the primary amine. The dehydration of primary amides to nitriles can proceed through a silylation intermediate sci-hub.se. The mechanism involves the formation of an O-silylated intermediate (an imino-ester derivative) or an N-silylated intermediate. The interaction often begins with the formation of an intermediate complex between the amide and the silylating agent unishivaji.ac.in. Due to the higher reactivity of the primary amine, selective monosilylation would likely occur at the amine position before the amide is silylated. Disilylation would result in the silylation of both the amine and amide groups.

Acylation Pathways of Functional Groups

Acylation involves the introduction of an acyl group (R-C=O) onto the molecule. Given the two nucleophilic sites, the primary amine is significantly more reactive and will be acylated preferentially.

The acylation of the primary amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640) proceeds through a nucleophilic addition-elimination mechanism savemyexams.comorganic-chemistry.org.

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the C=O double bond, and the leaving group (e.g., chloride from an acyl chloride) is expelled.

Deprotonation: A base (which can be another molecule of the amine) removes the proton from the nitrogen atom, resulting in the formation of a neutral N-acylated product (a secondary amide) and a protonated base.

This reaction is generally rapid and high-yielding. Acylation of the amide nitrogen is much more difficult and typically requires harsher conditions or specific catalysts organic-chemistry.org.

Role of the Cyclobutyl and Acetamide (B32628) Moieties in Molecular Interactions

Conformational Analysis and its Influence on Reactivity

Unlike cyclohexane, which has a stable chair conformation, the cyclobutane (B1203170) ring is a highly strained carbocycle that adopts a non-planar, puckered conformation to relieve some of the torsional strain nih.govru.nl. This puckering is a dynamic equilibrium between two equivalent bent conformations.

The puckered nature of the cyclobutyl ring dictates the spatial orientation of its substituents. In this compound, the aminomethyl group and the acetamide group are attached to the same quaternary carbon (C1). The conformation of the ring will influence the relative positioning of these groups with respect to other parts of the molecule and to interacting molecules. This conformational preference can significantly impact reactivity by:

Steric Hindrance: The puckered conformation can create a more sterically hindered environment on one face of the ring, directing incoming reagents to the less hindered face.

Directing Interactions: It can position functional groups to facilitate specific intramolecular interactions, such as hydrogen bonding, or to pre-organize the molecule for binding to a receptor or enzyme active site ru.nl. Studies on related cyclobutane amino acid derivatives have shown that the ring's conformation can promote the formation of rigid structures through intramolecular hydrogen bonds researchgate.netnih.gov. This conformational rigidity can be crucial for biological activity. The cyclobutyl moiety can also serve to fill hydrophobic pockets in enzymes nih.gov.

Hydrogen Bonding Networks and Amide Functionality

The acetamide and primary amine groups are rich in hydrogen bonding capabilities, acting as both donors and acceptors. This allows for the formation of robust intra- and intermolecular hydrogen bonding networks that define the molecule's solid-state structure and its behavior in solution rsc.org.

Amide Group: The primary amide contains two N-H bonds (donors) and a carbonyl oxygen (a strong acceptor). This functionality allows amides to form well-defined hydrogen-bonded motifs. A common motif is the R²₂(8) dimer, where two amide molecules form a cyclic arrangement through two N-H···O=C hydrogen bonds ucc.ie. Amides can also form extended chains or "ladders" ucc.ieescholarship.org.

Amine Group: The primary amine group has two N-H bonds that act as hydrogen bond donors and a lone pair on the nitrogen that can act as a weak acceptor.

In this compound, these groups can engage in several ways:

Intermolecular Bonding: The amine and amide groups can form extensive networks with neighboring molecules. The amide-to-amide interactions are particularly strong and directional, often playing a primary role in crystal packing iucr2017.org.

Intramolecular Bonding: Depending on the conformation of the cyclobutyl ring, an intramolecular hydrogen bond could potentially form between the amine group and the carbonyl oxygen of the acetamide group. Such an interaction would create a cyclic structure, imparting significant conformational rigidity to the molecule nih.gov.

The strength and directionality of these hydrogen bonds are fundamental to the molecule's physical properties and its ability to interact with biological targets. The interplay between the conformational constraints of the cyclobutyl ring and the strong hydrogen-bonding propensity of the acetamide and amine functions defines the supramolecular chemistry of this compound.

Structure-Activity Relationship (SAR) Studies at a Molecular Level for Derivatives Incorporating the this compound Core

The this compound core is a key structural motif in the development of potent and selective allosteric inhibitors of AKT kinases, which are crucial nodes in cell signaling pathways implicated in cancer. researchgate.net Structure-activity relationship (SAR) studies on derivatives incorporating this core have provided valuable insights into the molecular interactions that govern their inhibitory activity. researchgate.net

A significant finding in the SAR of this series of compounds is the critical role of the free amino group on the cyclobutyl moiety. researchgate.net Investigations into a series of 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines revealed that modifications to this amino group have a profound impact on the inhibitory potency against AKT1. For instance, acetylation of the primary amine of the cyclobutyl group to form the corresponding acetamide derivative (compound 22 ) resulted in a notable decrease in activity, with a 10-fold loss of potency against AKT1. researchgate.net This suggests that the free primary amine is crucial for optimal interaction with the target protein.

Interestingly, replacing the acetamide group in compound 22 with a "reverse" acetamide (compound 27 ), where the carbonyl and NH groups are swapped, was well-tolerated and resulted in similar potency to the acetylated analog. researchgate.net This indicates that while the presence of a substituent on the nitrogen of the aminocyclobutyl group is generally detrimental to activity, the specific orientation of the amide bond in that substituent has a less pronounced effect. In contrast, the introduction of a methyl ester moiety at this position proved to be deleterious to the inhibitory activity. researchgate.net

These findings underscore the importance of the 1-aminocyclobutyl group as a key pharmacophoric element. The primary amine appears to be a critical interaction point within the allosteric binding site of AKT. The co-crystal structure of a potent analog (compound 21a ) bound to full-length AKT1 has confirmed the allosteric mode of inhibition and highlighted the significant role of the cyclobutylamine (B51885) moiety in binding. researchgate.net

The following table summarizes the structure-activity relationships of key derivatives incorporating the this compound core and related analogs against AKT1. researchgate.net

Further SAR studies on this scaffold have explored substitutions on the imidazo[4,5-b]pyridine core. For example, the introduction of a methyl group at the 7-position or 6-position of the pyridine (B92270) ring led to improved potency, whereas substitutions at the 5- or 6-positions with methyl groups were not well-tolerated. researchgate.net Additionally, the presence of a phenyl ring at the 5-position of the imidazo[4,5-b]pyridine system dramatically improved activity against all three AKT isoforms. researchgate.net These findings, while not directly modifying the this compound moiety, provide critical context for the design of potent inhibitors based on this core structure.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 1 Aminocyclobutyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-(1-Aminocyclobutyl)acetamide, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the protons of the cyclobutyl ring, the methylene (B1212753) group, the primary amine, and the primary amide.

The cyclobutyl protons typically appear as complex multiplets in the aliphatic region of the spectrum. The two protons of the methylene group (CH₂) adjacent to the carbonyl group are expected to produce a singlet, as they lack adjacent protons for coupling, appearing slightly downfield due to the electron-withdrawing effect of the carbonyl group. The protons of the primary amine (NH₂) and the primary amide (NH₂) are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is based on predicted values and general principles of NMR spectroscopy. Actual experimental values may vary.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Cyclobutyl CH₂ 1.5 - 2.2 Multiplet 6H
Methylene CH₂ ~2.1 Singlet 2H
Amine NH₂ Variable (Broad) Singlet 2H

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For this compound, five distinct signals are anticipated in the ¹³C NMR spectrum. The carbonyl carbon of the amide group will appear significantly downfield due to its deshielded environment. The quaternary carbon of the cyclobutyl ring, bonded to both the amine and the methylene-acetamide group, will also be distinct. The remaining carbons include the methylene carbon of the acetamide (B32628) group and the two different types of methylene carbons within the cyclobutyl ring. Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between quaternary, methylene (CH₂), and methyl (CH₃) carbons. ceitec.cz

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table is based on predicted values and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~175
Quaternary Cyclobutyl C ~55
Methylene (CH₂-C=O) ~45
Cyclobutyl CH₂ ~35

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing definitive structural assignments by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of the protons within the cyclobutyl ring. Cross-peaks in the COSY spectrum would show which protons are coupled to each other, helping to trace the proton network through the ring system. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with their directly attached carbon-13 nuclei. researchgate.net This experiment would allow for the unambiguous assignment of each carbon signal by linking it to its corresponding, already assigned, proton signal. For example, it would definitively link the methylene proton singlet to the methylene carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons. emerypharma.com This is crucial for piecing together the molecular fragments. For this compound, key HMBC correlations would be expected between the methylene protons and both the carbonyl carbon and the quaternary carbon of the cyclobutyl ring. Similarly, correlations from the cyclobutyl protons to the quaternary carbon would solidify the connection between the ring and the side chain.

Together, these 2D NMR techniques provide a robust and detailed map of the molecular structure, confirming the atomic connectivity and validating the identity of this compound. nih.govjeol.com

Solid-State NMR Crystallography Applications

Solid-State NMR (SSNMR) crystallography is an emerging field that combines SSNMR with other techniques like diffraction to provide detailed structural information on crystalline solids. nih.govnih.govrsc.org While solution-state NMR averages out anisotropic interactions due to molecular tumbling, SSNMR measures these interactions, which are highly sensitive to the local structure and intermolecular packing in the solid state. nih.gov

For this compound, SSNMR could be particularly valuable for:

Characterizing Polymorphism: Identifying and characterizing different crystalline forms (polymorphs), which may exhibit different physical properties.

Determining Asymmetric Unit Composition: High-resolution ¹³C SSNMR can determine the number of crystallographically independent molecules (Z') in the asymmetric unit of the crystal lattice. mdpi.com

Probing Intermolecular Interactions: SSNMR techniques can probe through-space proximities, providing direct evidence and measurements of intermolecular interactions such as hydrogen bonds between the amine and amide groups of neighboring molecules, which govern the crystal packing. panicnmr.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, allowing for the ionization of the molecule with minimal fragmentation. uni-saarland.de In positive ion mode, the compound is expected to be readily protonated, primarily at the basic amino group, to form the pseudomolecular ion [M+H]⁺. Adducts with other cations, such as sodium [M+Na]⁺, may also be observed. nih.govuni.lu

The monoisotopic mass of this compound (C₆H₁₂N₂O) is 128.09496 Da. uni.lu The ESI-MS spectrum would therefore be expected to show a prominent ion corresponding to this mass plus the mass of a proton.

Table 3: Predicted ESI-MS Adducts for this compound Source: Based on data from PubChemLite. uni.lu

Adduct Predicted m/z
[M+H]⁺ 129.10224
[M+Na]⁺ 151.08418

By increasing the energy in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), the parent ion can be induced to fragment. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For this compound, likely fragmentation pathways would involve the loss of small, stable neutral molecules. nih.gov Common fragmentations could include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the amino group from the cyclobutyl ring.

Cleavage of the acetamide side chain: Breaking the C-C bond between the cyclobutyl ring and the acetamide group, leading to characteristic fragment ions.

Loss of water (H₂O): From the amide functional group.

The analysis of these fragmentation patterns in an ESI-MS/MS experiment would provide definitive confirmation of the compound's structure and the connectivity of its functional groups. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility, a consequence of the polar primary amine and amide functional groups. These groups can engage in strong intermolecular hydrogen bonding and may interact unfavorably with the GC column. jfda-online.com To overcome these limitations and facilitate gas-phase analysis, chemical derivatization is an essential prerequisite. This process converts the polar N-H groups into less polar, more volatile moieties. sigmaaldrich.com

The primary targets for derivatization on the this compound molecule are the active hydrogens on the primary amine (-NH2) and the amide (-CONH2) groups. Silylation is a common and effective strategy, employing reagents that replace the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comtcichemicals.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. MTBSTFA is often preferred as it yields TBDMS derivatives that are more stable and less sensitive to moisture compared to their TMS counterparts. sigmaaldrich.com

The derivatization reaction increases the volatility and thermal stability of the analyte, allowing it to traverse the GC column and produce sharp, well-defined chromatographic peaks. Upon elution into the mass spectrometer, the derivatized molecule undergoes ionization, typically by electron impact (EI), leading to predictable fragmentation patterns. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragment ions that can be used to confirm the original structure. For instance, the loss of alkyl groups from the silicon atom is a common fragmentation pathway for silyl (B83357) derivatives.

Table 1: Potential Derivatization Reagents for GC-MS Analysis

Derivatization ReagentAbbreviationTarget Functional GroupsResulting DerivativeKey Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-NH2, -CONH2TMS Ether/AmineBy-products are highly volatile and do not interfere with chromatography. tcichemicals.com
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-NH2, -CONH2TBDMS Ether/AmineForms derivatives that are more stable against hydrolysis than TMS derivatives. sigmaaldrich.com
N-Methyl-N-(trimethylsilyl)acetamideMSA-NH2, -CONH2TMS Ether/AmineMild reaction conditions; by-product is volatile. jfda-online.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its specific vibrational modes (e.g., stretching, bending). oregonstate.edu For this compound, the IR spectrum is expected to display distinct absorption bands confirming the presence of its key structural features.

The primary amine (-NH2) group typically shows a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. The amide group gives rise to several characteristic bands. The N-H stretching of a primary amide usually appears as two bands near 3350 and 3180 cm⁻¹. researchgate.net The most intense and diagnostic band for the amide is the C=O stretch, known as the "Amide I" band, which is expected to appear in the range of 1680-1630 cm⁻¹. oregonstate.eduresearchgate.net The N-H bending vibration, or "Amide II" band, is typically found near 1640-1590 cm⁻¹. libretexts.org Additionally, the aliphatic cyclobutyl ring will contribute C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Primary Amine (R-NH2)N-H Stretch3500 - 3300 (two bands)Medium
Primary Amide (R-CONH2)N-H Stretch~3350 and ~3180 (two bands)Medium
C=O Stretch (Amide I)1680 - 1630Strong
Primary Amide (R-CONH2)N-H Bend (Amide II)1640 - 1590Medium-Strong
Aliphatic C-HC-H Stretch2950 - 2850Medium-Strong
Aliphatic C-HC-H Bend1470 - 1350Variable

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu This technique is most sensitive to molecules containing chromophores, which are typically systems of conjugated double bonds or aromatic rings that absorb light in the 200-800 nm range.

The structure of this compound lacks an extended system of conjugated π-electrons. Its primary absorbing feature is the carbonyl group (C=O) of the amide function. Isolated carbonyl groups typically exhibit a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. For simple amides, these absorptions occur in the deep UV region, generally below 220 nm. oecd.org Therefore, when analyzed in a standard UV-Vis spectrophotometer (typically operating from 200 nm upwards), this compound is not expected to show significant absorbance. msu.edu Its UV-Vis spectrum would likely be characterized by the absence of distinct peaks in the 220-800 nm range.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

While the specific crystal structure of this compound is not publicly documented, its molecular features allow for predictions regarding its solid-state behavior based on related compounds like acetamide. researchgate.net The presence of both hydrogen bond donors (the -NH2 and amide N-H groups) and a hydrogen bond acceptor (the amide C=O group) strongly suggests that the crystal structure will be dominated by an extensive network of intermolecular hydrogen bonds. nih.govresearchgate.net

Table 3: Summary of X-ray Diffraction Insights

Structural Information ProvidedExpected Features for this compound
Molecular ConformationDetermination of the puckering of the cyclobutyl ring and the relative orientation of the amine and acetamide substituents.
Bond Lengths and AnglesPrecise measurement of all intramolecular distances and angles.
Crystal PackingElucidation of the three-dimensional arrangement of molecules in the unit cell.
Intermolecular InteractionsIdentification and characterization of hydrogen bonding networks (e.g., N-H···O bonds) between adjacent molecules. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of 2 1 Aminocyclobutyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can elucidate the electronic structure, molecular orbitals (e.g., HOMO and LUMO), and electron density distribution of 2-(1-Aminocyclobutyl)acetamide.

Detailed quantum chemical studies specifically for this compound, including its electronic structure and molecular orbitals, are not readily found in the reviewed scientific literature. Such calculations would typically involve optimizing the molecule's geometry to find its lowest energy conformation. Following optimization, properties such as the electrostatic potential surface can be calculated to predict how the molecule might interact with other molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity, with the energy gap between them indicating the molecule's stability.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are powerful computational methods used to explore the conformational space of a molecule over time. rsc.org By simulating the atomic motions, MD can reveal the different shapes (conformations) a molecule can adopt and the transitions between them.

A comprehensive conformational analysis of this compound using molecular dynamics simulations has not been detailed in the available research. An MD simulation for this compound would involve placing it in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their movements. This allows for the exploration of its flexibility and the identification of its most stable conformations in a solution, which is critical for understanding its biological activity. nih.gov

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in medicinal chemistry and drug discovery to predict a compound's pharmacokinetic and pharmacodynamic properties.

For this compound, some molecular descriptors can be predicted using computational tools. These descriptors provide insights into the molecule's potential behavior in a biological system.

Molecular DescriptorPredicted Value
Topological Polar Surface Area (TPSA)66.48 Ų
LogP (Octanol-Water Partition Coefficient)-1.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

The Topological Polar Surface Area (TPSA) is a good indicator of a drug's ability to permeate cell membranes. wikipedia.org The predicted LogP value suggests the compound's hydrophilicity. The number of hydrogen bond donors and acceptors is crucial for understanding its interaction with biological targets. harvard.edu

Computational Approaches to Reaction Mechanism Prediction and Energy Barriers

Computational chemistry offers methods to predict the mechanisms of chemical reactions and to calculate the energy barriers associated with them. These studies are vital for understanding how a molecule might be synthesized or how it might metabolize.

There are no specific computational studies on the reaction mechanisms and energy barriers of this compound found in the public domain. Such a study would typically employ quantum chemical methods to map out the potential energy surface of a reaction involving this molecule. By identifying the transition states and intermediates, researchers can determine the most likely reaction pathway and the energy required for the reaction to occur.

Docking and Binding Free Energy Calculations for Molecular Interactions of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Binding free energy calculations are then often used to estimate the strength of this interaction.

While the search results show that docking and binding free energy calculations are common for various acetamide (B32628) derivatives, researchgate.netnih.gov specific studies on derivatives of this compound are not available. A typical workflow for such a study would involve docking derivatives of the compound into the active site of a target protein. Subsequently, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) could be used to calculate the binding free energy, providing an estimate of the binding affinity. rsc.org

Application of 2 1 Aminocyclobutyl Acetamide As a Key Synthetic Intermediate in Advanced Molecular Architectures

Utilization in the Synthesis of Heterocyclic Compounds

The aminocyclobutyl acetamide (B32628) moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems. Its primary amine and amide functionalities provide reactive handles for cyclization reactions, leading to the formation of diverse and medicinally relevant scaffolds.

The isoquinoline (B145761) core is a prominent feature in numerous natural products and pharmacologically active molecules. wikipedia.org Synthetic strategies to access substituted isoquinolines are of great interest. harvard.edusioc-journal.cn While direct synthesis from 2-(1-aminocyclobutyl)acetamide is not explicitly detailed in the reviewed literature, its structure is amenable to established isoquinoline synthesis methodologies. For instance, the Bischler-Napieralski reaction, a classical method for preparing 3,4-dihydroisoquinolines, involves the cyclodehydration of an acylated β-phenylethylamine. wikipedia.org A molecule like this compound, after appropriate N-acylation with a substituted phenylacetyl chloride, could conceptually serve as a precursor in a similar cyclization to form a spiro-cyclobutane isoquinoline derivative.

Modern synthetic methods often employ convergent, multi-component reactions to build the isoquinoline framework. harvard.edu These approaches allow for the combination of several building blocks in a single operation, offering a high degree of structural diversity. harvard.edu The this compound moiety could be incorporated as one of these components, providing a spirocyclic element at a key position.

The following table details examples of substituted isoquinoline acetamides synthesized through various methods, illustrating the types of structures that can be generated.

Compound NameMolecular FormulaNotesReference
N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamideC21H23O2N2Synthesized via a multicomponent reaction. nih.gov
2-(3-(4-Bromophenyl)-1-oxoisoquinolin-2(1H)-yl)-N-(tert-butyl)acetamideC21H22BrN2O2Prepared using a similar procedure to the above compound. nih.gov
N-(tert-Butyl)-2-(4-methyl-1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamideC22H24N2O2Demonstrates substitution on the isoquinoline core. nih.gov

A significant application of the aminocyclobutyl group is its incorporation into imidazo[4,5-b]pyridine scaffolds. nih.govuctm.edu This heterocyclic system is a core component of potent and selective allosteric inhibitors of AKT kinases, which are crucial nodes in cell signaling pathways implicated in cancer. researchgate.net

In the synthesis of these inhibitors, a key intermediate is often a substituted aniline (B41778) bearing the 1-aminocyclobutyl group. This aniline is then used to construct the imidazo[4,5-b]pyridine ring system. For example, in the development of the AKT inhibitor ARQ-092, a precursor containing the 4-(1-aminocyclobutyl)phenyl moiety was reacted with other components to build the final complex molecule. researchgate.net The cocrystal structure of the inhibitor bound to AKT1 revealed that the cyclobutylamine (B51885) moiety plays a critical role in the allosteric mode of inhibition. researchgate.net

The synthesis of these complex molecules often involves a multi-step sequence, as shown in the development of various imidazo[4,5-b]pyridine derivatives. nih.govirb.hr

CompoundTargetIC50 (nM)NotesReference
ARQ-092 (21a)AKT1-A potent, selective, and orally bioavailable allosteric AKT inhibitor. The cyclobutylamine moiety is crucial for its activity. researchgate.net
Imidazo[4,5-b]pyridine 7PDE10A-An X-ray cocrystal structure in the human PDE10A catalytic binding domain was obtained to understand binding interactions. nih.gov
Compound 21AKT (PROTAC)-A PROTAC designed from an AKT allosteric inhibitor precursor containing the aminocyclobutyl group. nih.gov

Incorporation into Conformationally Restricted Analogues (e.g., GABA Derivatives)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.gov Its conformational flexibility is essential for its interaction with various receptors. nih.gov Medicinal chemists often design conformationally restricted analogues of neurotransmitters to enhance receptor selectivity, improve metabolic stability, and increase lipophilicity. nih.govnih.gov

The this compound structure contains a cyclobutyl ring that restricts the rotational freedom of the molecule. This makes it an excellent starting point for creating rigid analogues of GABA. By modifying the acetamide group to a carboxylic acid, one can obtain cis-(2-aminocyclobutyl)acetic acid, a conformationally restricted GABA analogue. researchgate.netresearchgate.net The synthesis of such molecules has been achieved through methods like the homologation of cis-2-aminocyclobutanecarboxylic acid or via an intramolecular photocyclization to form a lactam intermediate. researchgate.net The rigid carbon skeleton helps to control the spatial orientation of the amino and acidic groups, which is critical for binding to GABA receptors and transporters. nih.govresearchgate.net

Modular Synthesis Approaches Using the this compound Moiety

Modular synthesis is a strategy that involves the assembly of complex molecules from pre-made, interchangeable building blocks or modules. nih.govyoutube.comyoutube.com This approach is highly efficient for creating libraries of related compounds for structure-activity relationship (SAR) studies and for optimizing drug properties.

The use of this compound and its derivatives in the synthesis of inhibitors and PROTACs exemplifies a modular approach. nih.gov In the synthesis of AKT inhibitors, the 4-(1-aminocyclobutyl)aniline (B11727615) fragment can be considered one module, which is then combined with a second module, the imidazo[4,5-b]pyridine core, and a third module, a substituted pyridine (B92270) ring. researchgate.net By systematically varying each of these modules, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the final compound. researchgate.net

This modularity is even more apparent in the synthesis of PROTACs. nih.gov The entire AKT inhibitor serves as a complex module, which is then connected via a linker module to an E3 ligase ligand module. The ability to independently vary each of these three components provides a powerful platform for developing highly specific and effective protein degraders. nih.govfrontiersin.org This plug-and-play strategy accelerates the discovery process, allowing for the rapid generation and evaluation of new therapeutic candidates.

Analytical Derivatization Strategies for 2 1 Aminocyclobutyl Acetamide in Research Investigations

Silylation Techniques for GC-MS Analysis

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those found in the primary amine group of 2-(1-aminocyclobutyl)acetamide. sigmaaldrich.com The process involves the replacement of these active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.gov This derivatization reduces the molecule's polarity and its capacity for hydrogen bonding, which in turn increases its volatility and thermal stability, making it amenable to GC-MS analysis. sigmaaldrich.comsigmaaldrich.com

A variety of silylating reagents are available, each with distinct properties and reactivity. The choice of reagent depends on the specific functional groups to be derivatized and the desired reaction conditions. For this compound, the primary amine is the main target for silylation, although the amide group may react under more forceful conditions. chemcoplus.co.jp

Common trimethylsilyl donors include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N,O-Bis(trimethylsilyl)acetamide (BSA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). thermofisher.comresearchgate.net

BSA (N,O-Bis(trimethylsilyl)acetamide): One of the first widely used silylating agents, BSA is a potent TMS donor that reacts under mild conditions with a variety of functional groups including amines, amides, and carboxylic acids. researchgate.nettcichemicals.com However, its byproduct, trimethylsilyl-acetamide, is not highly volatile and may interfere with the chromatography of early-eluting derivatives. researchgate.net

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Similar in strength to BSA, BSTFA offers the advantage of producing more volatile byproducts, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, which typically elute with the solvent front, minimizing chromatographic interference. thermofisher.comresearchgate.net It is highly effective for derivatizing amines and carboxylic acids. researchgate.net

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): As the most volatile of the TMS-amides, MSTFA is particularly valuable for trace analysis where reagent or byproduct peaks could obscure the analyte peak. sigmaaldrich.comthermofisher.com Its byproduct, N-methyltrifluoroacetamide, is also highly volatile. sigmaaldrich.com MSTFA is a strong TMS donor capable of derivatizing amines and even the hydrochlorides of amines directly. chemcoplus.co.jp

MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives instead of TMS derivatives. TBDMS derivatives are significantly more stable and less sensitive to moisture than their TMS counterparts, which is a major advantage. sigmaaldrich.com

Reaction optimization often involves the use of a catalyst and heat. A small amount of Trimethylchlorosilane (TMCS) is frequently added to silylation reagents like BSTFA (e.g., BSTFA + 1% TMCS) to increase their reactivity, especially for hindered functional groups or those that are difficult to silylate, such as secondary amines or amides. chemcoplus.co.jpthermofisher.com A typical procedure involves dissolving the sample, adding the silylating reagent (with or without a catalyst), and heating the mixture (e.g., at 60–80 °C) to ensure the reaction goes to completion. chemcoplus.co.jpresearchgate.net

ReagentAbbreviationKey CharacteristicsByproduct VolatilityCommon Applications
N,O-Bis(trimethylsilyl)acetamideBSAStrong silylating agent, reacts under mild conditions. chemcoplus.co.jpresearchgate.netModerate (can cause interference). researchgate.netAmines, amides, carboxylic acids, phenols. tcichemicals.com
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAPowerful TMS donor with highly volatile byproducts. chemcoplus.co.jpthermofisher.comHigh. thermofisher.comAmino acids, organic acids. researchgate.nettcichemicals.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAMost volatile TMS-amide, ideal for trace analysis. sigmaaldrich.comthermofisher.comVery High. sigmaaldrich.comthermofisher.comVolatile trace materials, direct silylation of amine hydrochlorides. sigmaaldrich.comchemcoplus.co.jp
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAForms highly stable TBDMS derivatives, less moisture sensitive. sigmaaldrich.comHigh.Derivatization of amino acids for enhanced stability. sigmaaldrich.com

Silylation fundamentally alters the physicochemical properties of this compound, leading to significant improvements in its analysis by GC-MS. By replacing the polar N-H protons with nonpolar TMS groups, intramolecular and intermolecular hydrogen bonding is eliminated. This reduction in polarity increases the compound's volatility, allowing it to be vaporized at lower temperatures without thermal decomposition. sigmaaldrich.com

The derivatized analyte is less likely to adsorb to active sites (e.g., free silanol (B1196071) groups) on the GC column and inlet, which results in improved chromatographic performance. jfda-online.com This translates to sharper, more symmetrical peaks, reduced peak tailing, and more reproducible retention times. nih.gov Furthermore, the increase in molecular weight upon derivatization can shift the mass-to-charge ratio (m/z) of the molecular ion and its fragments to a higher, more specific region of the mass spectrum, aiding in compound identification and moving it away from low-mass background noise. sigmaaldrich.com

Acylation Procedures for Enhanced Analysis

Acylation is another powerful derivatization strategy for compounds containing primary and secondary amines, like this compound. nih.gov This method involves introducing an acyl group (R-C=O) into the molecule, typically by reacting the amine with an acid anhydride (B1165640) or an acyl halide. sigmaaldrich.comsemanticscholar.org For GC analysis, perfluorinated anhydrides are frequently used as they yield highly volatile and stable derivatives. sigmaaldrich.com

Perfluoroacylating reagents are popular for derivatizing amines prior to GC-MS analysis. nih.gov The resulting fluoroacyl derivatives exhibit excellent volatility and chromatographic properties. The most common reagents in this class are Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA). nih.govsigmaaldrich.com

TFAA (Trifluoroacetic Anhydride): TFAA is the most volatile and reactive of the common perfluorinated anhydrides. sigmaaldrich.com It reacts readily with amines to form trifluoroacetyl derivatives.

PFPA (Pentafluoropropionic Anhydride): PFPA is a versatile reagent used to prepare volatile derivatives of amines, alcohols, and phenols. sigmaaldrich.com Studies comparing derivatizing agents for amphetamine-like compounds found PFPA to provide the best sensitivity for GC-MS analysis. nih.gov

HFBA (Heptafluorobutyric Anhydride): HFBA provides derivatives that are highly sensitive for electron capture detection (ECD) but are also widely used in GC-MS for confirmation testing of drugs of abuse. sigmaaldrich.comsigmaaldrich.com

Acylation reactions with these anhydrides are often performed in a solvent and may be promoted by the addition of a base or catalyst. sigmaaldrich.com For PFPA and HFBA, an acid scavenger is recommended to drive the reaction to completion and prevent the acidic byproducts from damaging the GC column. sigmaaldrich.comsigmaaldrich.com A typical reaction involves heating the analyte with the anhydride reagent (e.g., at 70°C for 30 minutes) to form the stable acylated derivative. nih.gov

ReagentAbbreviationKey CharacteristicsPrimary Use
Trifluoroacetic AnhydrideTFAAMost reactive and volatile of the perfluorinated anhydrides. sigmaaldrich.comDerivatization of amino acids and steroids. sigmaaldrich.com
Pentafluoropropionic AnhydridePFPAForms volatile derivatives; proven effective for amine analysis. nih.govsigmaaldrich.comAnalysis of amines, alcohols, and phenols with FID or MS detection. nih.govsigmaaldrich.com
Heptafluorobutyric AnhydrideHFBAProvides derivatives with high sensitivity for ECD; also used for GC-MS. sigmaaldrich.comsigmaaldrich.comConfirmation testing for drugs of abuse. sigmaaldrich.com

Acylation of the primary amine in this compound is essential for satisfactory chromatographic behavior. nih.gov The reaction converts the basic and polar amine into a neutral, stable, and significantly more volatile amide. sigmaaldrich.comsigmaaldrich.com The stability of the resulting N-acyl bond prevents the derivative from breaking down in the hot GC injector or on the column.

The use of perfluorinated anhydrides (TFAA, PFPA, HFBA) is particularly effective at increasing volatility. sigmaaldrich.com The incorporation of multiple fluorine atoms into the derivative drastically reduces its boiling point relative to its molecular weight, facilitating its elution from the GC column at lower temperatures and resulting in sharp, well-defined peaks. jfda-online.com This enhanced volatility and thermal stability allows for more robust and reproducible quantitative analysis.

Alkylation Methods for Functional Group Modification

Alkylation is a derivatization technique that introduces an alkyl group into a molecule. For this compound, alkylation would primarily target the primary amine, converting it into a secondary or tertiary amine. google.com.qa This modification reduces the number of active hydrogens, decreases polarity, and can improve chromatographic performance. nih.gov

While silylation and acylation are more common for GC-MS analysis of amines, alkylation offers an alternative that can produce very stable derivatives. nih.govnih.gov Methods for N-alkylation can include reaction with alkyl halides in the presence of a base or the use of specific alkylating agents. google.com.qa For instance, N-Boc-protected amino alcohols can be converted into alkylating agents and reacted with a target molecule. nih.gov Alkylation is a versatile method that can be used to modify the functional groups of a compound like this compound to enhance its analytical characteristics for chromatographic investigations.

Development of Novel Derivatization Protocols for Specific Analytical Challenges

The quantitative and qualitative analysis of this compound in research settings presents several analytical hurdles due to its physicochemical properties. The molecule's structure, featuring a primary amine and an amide group on a cyclobutyl ring, results in high polarity, low volatility, and the absence of a strong chromophore. These characteristics complicate its analysis by standard chromatographic techniques, necessitating the development of specialized derivatization protocols. Novel strategies focus on overcoming these challenges to improve separation efficiency, detection sensitivity, and thermal stability.

Specific analytical challenges for this compound include:

Poor Volatility and Thermal Instability: The compound's polar functional groups and molecular weight make it unsuitable for direct analysis by gas chromatography (GC), as it may not volatilize easily and could decompose at high temperatures in the injector port. The strained cyclobutane (B1203170) ring can be thermally labile. usgs.govresearchgate.netlibretexts.orgresearchgate.net

Weak UV-Vis Absorption and Fluorescence: Lacking a significant chromophore or fluorophore, the molecule exhibits poor response with common high-performance liquid chromatography (HPLC) detectors like UV-Vis and fluorescence, leading to low sensitivity. nih.govlibretexts.org

High Polarity: The compound's polarity can cause poor retention on traditional reversed-phase (RP-HPLC) columns and lead to asymmetric peak shapes in GC if not properly derivatized. iu.eduojp.govnih.gov

To address these issues, novel derivatization protocols are adapted from established methods for analyzing primary amines and other polar compounds. These protocols can be broadly categorized based on the chosen analytical platform: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Derivatization for Gas Chromatography (GC) Analysis

For GC-based analysis, derivatization is essential to increase the volatility and thermal stability of this compound. researchgate.net The primary target for derivatization is the active hydrogen on the primary amino group. iu.eduresearchgate.net

Acylation: This is a widely used technique where an acyl group is introduced to the primary amine, forming a more stable and volatile amide derivative. researchgate.net Reagents like trifluoroacetic anhydride (TFAA) or acetic anhydride react with the amino group, effectively reducing its polarity and susceptibility to interactions with the GC column. iu.edunih.gov This enhances chromatographic performance, resulting in better peak shape and improved resolution.

Silylation: Silylation is another cornerstone of derivatization for GC, replacing the active hydrogen of the primary amine with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govojp.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting silylated derivative of this compound would be significantly more volatile and thermally stable, making it amenable to GC-Mass Spectrometry (GC-MS) analysis. iu.eduojp.gov

Table 1: Potential GC-Based Derivatization Strategies for this compound

Derivatization Strategy Reagent Example Target Functional Group Analytical Challenge Addressed
Acylation Trifluoroacetic Anhydride (TFAA) Primary Amine Polarity, Volatility, Peak Tailing
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Primary Amine Polarity, Volatility, Thermal Stability

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

In HPLC, the primary challenge is not volatility but detection. Pre-column derivatization aims to attach a molecular "tag" to the primary amine of this compound that possesses strong UV absorbance or fluorescence properties. libretexts.orgthermofisher.com

Fluorescent Labeling: This approach offers exceptional sensitivity. Several reagents react specifically with primary amines to yield highly fluorescent products.

o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts rapidly with the primary amine to form a fluorescent isoindole derivative, a classic and fast method for amine quantification. nih.govthermofisher.com

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): This reagent forms stable, highly fluorescent derivatives with primary amines, making it a robust choice for sensitive detection. nih.govresearchgate.net

Dansyl Chloride (DNS-Cl): Reacts with the primary amine to create a stable and intensely fluorescent dansyl-sulfonamide derivative, suitable for trace-level analysis. nih.govlibretexts.org

Naphthalene-2,3-dicarboxaldehyde (NDA): Used as a highly reactive labeling agent that forms stable and fluorescent cyanobenz[f]isoindole (CBI) derivatives, often considered a more stable alternative to OPA. researchgate.net

Table 2: Potential HPLC-Based Fluorescent Derivatization Strategies for this compound

Derivatization Reagent Target Functional Group Detection Method Analytical Challenge Addressed
o-Phthalaldehyde (OPA) Primary Amine Fluorescence Poor Detection Sensitivity
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Primary Amine Fluorescence / UV Poor Detection Sensitivity
Dansyl Chloride (DNS-Cl) Primary Amine Fluorescence Poor Detection Sensitivity
Naphthalene-2,3-dicarboxaldehyde (NDA) Primary Amine Fluorescence Poor Detection Sensitivity, Derivative Stability

Novel Non-Derivatization Approaches

A significant development in the analysis of polar compounds is the use of Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC provides a powerful alternative for analyzing polar molecules like this compound without any derivatization. nih.govlongdom.org This technique utilizes a polar stationary phase (such as silica (B1680970) or amide-bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). chromatographyonline.com Under these conditions, a water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. nih.gov

By avoiding derivatization, HILIC simplifies sample preparation, eliminates potential side reactions, and prevents the introduction of interfering byproducts from the derivatizing reagent. acs.org Coupling HILIC with mass spectrometry (HILIC-MS) is particularly effective, as the high organic content of the mobile phase facilitates efficient solvent desolvation and analyte ionization in the MS source, further enhancing sensitivity. chromatographyonline.com This makes HILIC-MS a state-of-the-art protocol for the direct analysis of challenging polar compounds.

Future Research Directions and Unexplored Avenues for 2 1 Aminocyclobutyl Acetamide

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient, environmentally benign, and economically viable synthetic routes is paramount for expanding the accessibility and application of 2-(1-aminocyclobutyl)acetamide and its analogs. Future research should pivot from traditional, often multi-step syntheses to more innovative and sustainable strategies.

Key areas for exploration include:

Biocatalysis : The use of engineered enzymes, such as amine dehydrogenases (AmDHs) or transaminases, offers a powerful method for producing chiral amines with high stereoselectivity under mild, aqueous conditions. nih.gov Research could focus on developing specific enzymes that recognize cyclobutanone (B123998) precursors to directly synthesize the chiral aminocyclobutane core. Engineered phenylalanine dehydrogenase, for instance, has been used to produce complex amino acids for pharmaceuticals, demonstrating the potential of this approach. nih.gov

Flow Chemistry : Continuous flow synthesis can offer superior control over reaction parameters, improve safety, and facilitate scaling-up. Future work could translate existing batch syntheses of aminocyclobutane derivatives into continuous flow processes, potentially enabling higher yields and purity while reducing waste.

Green Solvents and Reagents : Traditional organic synthesis often relies on hazardous solvents and reagents. A significant area of future research is the adoption of green alternatives. Deep Eutectic Solvents (DES), which are biodegradable and have low toxicity, have been successfully used for the synthesis of other active pharmaceutical ingredients like atenolol. mdpi.commdpi.com Similarly, using water as a reaction medium, where feasible, represents an ideal green approach. rsc.org

Energy-Efficient Methods : Investigating microwave-assisted and ultrasound-assisted organic synthesis could dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

Parameter Conventional Approach Potential Sustainable Approach Rationale & Benefit
Catalyst Stoichiometric reagents, heavy metals Biocatalysts (e.g., engineered enzymes) nih.gov, reusable solid-acid catalysts evitachem.com High selectivity, mild conditions, reduced metal waste.
Solvent Volatile Organic Compounds (VOCs) Water rsc.org, Deep Eutectic Solvents (DES) mdpi.com, Cyrene™ researchgate.net Reduced environmental impact, improved safety, potential for biodegradability.
Energy Source Conventional heating (reflux) Microwave irradiation, sonication mdpi.com Drastically reduced reaction times, lower energy consumption.
Process Batch processing Continuous flow chemistry Enhanced safety, easier scalability, improved process control.

Advanced Mechanistic Elucidation of Complex Transformations

A deeper, mechanistic understanding of the chemical transformations involved in synthesizing and modifying the this compound scaffold is crucial for optimizing existing reactions and designing new ones. While methods for creating related structures exist, detailed mechanistic studies are often sparse.

Future research should focus on:

Mechanism of Ring Formation and Functionalization : Elucidating the precise mechanisms of cycloaddition or ring-expansion reactions to form the cyclobutane (B1203170) core can lead to better control over regioselectivity and stereoselectivity.

Tandem and Cascade Reactions : Syntheses involving tandem radical cyclization-atom transfer reactions have been used to create complex pyrrolidinones. researchgate.net Investigating similar complex cascades to build the aminocyclobutyl acetamide (B32628) framework in a single, highly efficient step would be a significant advance. Understanding the intricate mechanistic pathways of such reactions is essential for their successful implementation.

Computational Modeling : Utilizing computational tools like Density Functional Theory (DFT) can provide invaluable insights into reaction pathways, transition states, and the origins of stereoselectivity. youtube.com This can predict reaction outcomes and guide the rational design of catalysts and reaction conditions for transformations like reductive amination of cyclobutanone precursors or Suzuki-Miyaura couplings used to create complex analogs. nih.gov

Development of Chiral Synthesis Routes and Comprehensive Stereoisomer Studies

The biological activity of molecules containing the aminocyclobutyl group is often highly dependent on their stereochemistry (i.e., the cis/trans relationship of substituents and the absolute configuration of chiral centers). Therefore, the development of robust methods for chiral synthesis and the thorough characterization of all possible stereoisomers are critical research avenues.

Key directions include:

Asymmetric Catalysis : The use of chiral metal catalysts (e.g., Rhodium-based catalysts for asymmetric hydrogenation) or organocatalysts can provide enantioselective routes to specific stereoisomers. evitachem.com Future work should aim to develop catalysts specifically tailored for cyclobutane precursors.

Enzymatic Resolution : As mentioned, biocatalysis provides a powerful tool for chiral synthesis. nih.gov Engineered enzymes can be used either to resolve a racemic mixture of aminocyclobutane intermediates or to perform stereoselective synthesis from a prochiral starting material.

Stereoisomer Characterization : A comprehensive study would involve the synthesis, isolation, and complete structural elucidation (using techniques like X-ray crystallography and advanced NMR) of all possible stereoisomers of substituted this compound derivatives. The formula 2^n (where n is the number of chiral centers) predicts the maximum number of stereoisomers, but meso compounds can reduce this total. youtube.com Understanding the distinct physical, chemical, and biological properties of each isomer is crucial for drug development and other applications.

Table 2: Strategies for Stereocontrol in Aminocyclobutane Synthesis

Method Example Strategy Typical Diastereomeric/Enantiomeric Ratio Reference/Concept
Asymmetric Hydrogenation Use of a chiral Rhodium (Rh) catalyst on a suitable precursor. 20:1 d.r., 94% e.e. evitachem.com
Chiral Pool Synthesis Starting from an enantiomerically pure natural product. >99:1 d.r., >99% e.e. evitachem.com
Enzymatic Reductive Amination Engineered Amine Dehydrogenase (AmDH) with a ketone precursor. Often >99% e.e. nih.gov
Substrate Control Template-directed synthesis using a chiral auxiliary. >99:1 d.r. evitachem.com

Integration into Emerging Chemical Biology Tools and Probes

The aminocyclobutyl moiety has proven to be a valuable component in molecules designed to interact with biological systems. Its rigid structure can properly orient other functional groups for optimal binding, making it an attractive feature for chemical probes.

Future research should explore:

Development of Novel Kinase Inhibitors : The 1-aminocyclobutyl group is a key feature in potent and selective allosteric inhibitors of the AKT kinase, such as ARQ 092. researchgate.net The co-crystal structure confirms that the moiety plays a critical role in binding. researchgate.net This success provides a blueprint for incorporating the this compound scaffold into new inhibitors for other kinases or protein targets.

Proteolysis Targeting Chimeras (PROTACs) : PROTACs are bifunctional molecules that induce the degradation of a target protein. The aminocyclobutyl group has been successfully incorporated into PROTACs designed to degrade AKT. nih.gov Future work could involve designing novel PROTACs based on the this compound scaffold, targeting other disease-relevant proteins.

Bio-orthogonal Probes : The amine functionality could be used as a handle for attaching reporter tags (e.g., fluorophores, biotin) via bio-orthogonal chemistry, creating probes to study biological processes in living cells. burleylabs.co.uk

Table 3: Examples of the Aminocyclobutyl Moiety in Chemical Probes

Compound Name/Type Target Role of Aminocyclobutyl Moiety Reference
ARQ 092 AKT1/2/3 Kinases Key binding interaction in the allosteric pocket, confirmed by co-crystal structure. researchgate.net
AKT PROTACs (e.g., Compound 5) AKT Kinase Part of the warhead that binds to AKT, enabling targeted degradation. nih.gov
BGB214 AKT3 Kinase Component of a potent and selective allosteric inhibitor. nih.gov

Application in Materials Science and Supramolecular Chemistry

Beyond biology, the unique structural features of this compound make it a compelling building block for new materials. This remains a largely unexplored frontier.

Promising research avenues include:

Supramolecular Gels and Liquid Crystals : The primary amine and amide groups are excellent hydrogen bond donors and acceptors. This directional, non-covalent bonding capability could be harnessed to drive the self-assembly of the molecule into higher-order structures like fibers, which could form supramolecular gels or liquid crystalline phases. bbau.ac.in

Specialty Polymers : The molecule contains two distinct amine/amide functionalities, making it a potential AB-type monomer for the synthesis of novel polyamides. The rigid cyclobutane unit incorporated into the polymer backbone would likely impart unique thermal and mechanical properties compared to traditional aliphatic or aromatic polyamides.

Metal-Organic Frameworks (MOFs) : The amine group can act as a ligand to coordinate with metal ions. This suggests that this compound or its derivatives could be used as organic linkers in the construction of MOFs. The cyclobutane core would influence the pore size and geometry of the resulting framework, potentially leading to materials with novel catalytic or gas-sorption properties.

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